molecular formula C11H9NO3 B13630589 5-methoxyisoquinoline-3-carboxylic Acid

5-methoxyisoquinoline-3-carboxylic Acid

Cat. No.: B13630589
M. Wt: 203.19 g/mol
InChI Key: BVRREBRHBJBALR-UHFFFAOYSA-N
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Description

5-Methoxyisoquinoline-3-carboxylic acid is a heterocyclic organic compound that belongs to the isoquinoline family This compound is characterized by a methoxy group attached to the fifth position and a carboxylic acid group at the third position of the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxyisoquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of 2-bromo-5-methoxyaniline with malonic acid using phosphorus oxychloride (POCl3) as a catalyst and solvent . This method provides a straightforward route to obtain the desired isoquinoline derivative.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxyisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-methoxyisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit biofilm formation . The compound’s interaction with bacterial enzymes and proteins leads to the inhibition of essential cellular processes, ultimately resulting in bacterial cell death.

Comparison with Similar Compounds

    Isoquinoline-3-carboxylic acid: Lacks the methoxy group at the fifth position.

    5-Hydroxyisoquinoline-3-carboxylic acid: Contains a hydroxyl group instead of a methoxy group at the fifth position.

    5-Methylisoquinoline-3-carboxylic acid: Contains a methyl group instead of a methoxy group at the fifth position.

Uniqueness: 5-Methoxyisoquinoline-3-carboxylic acid is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

5-methoxyisoquinoline-3-carboxylic acid

InChI

InChI=1S/C11H9NO3/c1-15-10-4-2-3-7-6-12-9(11(13)14)5-8(7)10/h2-6H,1H3,(H,13,14)

InChI Key

BVRREBRHBJBALR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CN=C(C=C21)C(=O)O

Origin of Product

United States

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